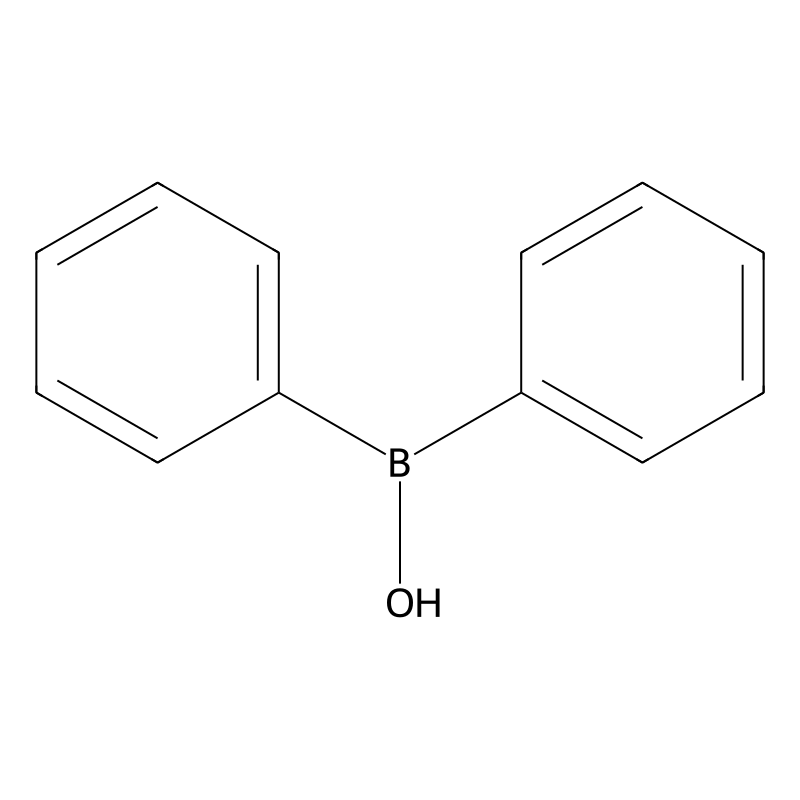

Diphenylborinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diphenylborinic acid is an organoboron compound with the chemical formula CHBO. It is characterized by the presence of two phenyl groups attached to a boron atom, along with a hydroxyl group, making it a versatile reagent in organic synthesis. This compound is known for its ability to form complexes with various substrates, particularly in catalytic applications. Diphenylborinic acid exhibits properties that allow it to function as both a Lewis acid and a Brønsted acid, facilitating a range of chemical transformations.

- Aldol Reactions: It has been shown to catalyze direct aldol reactions involving pyruvic acids in aqueous solutions, enhancing reaction efficiency and selectivity .

- Complex Formation: The compound reacts with d-fructose, forming stable complexes that can undergo further transformations . The kinetic studies reveal that d-fructose cannot coordinate tridentately with diphenylborinic acid, indicating specific binding modes.

- Reactions with Methylides: Diphenylborinic acid also reacts with pyridinium and phosphonium bisacyl methylides, leading to the formation of B,N- and B,P-betaines. These reactions are notable for their crystal and molecular structure outcomes .

Diphenylborinic acid can be synthesized through various methods:

- Direct Reaction of Boron Trifluoride: One common method involves the reaction of boron trifluoride with phenol derivatives, leading to the formation of diphenylborinic acid.

- Boron Reagent Methodology: Another approach includes using boron reagents in the presence of phenols under controlled conditions to yield diphenylborinic acid efficiently .

- Catalytic Processes: Recent advancements have explored using diphenylborinic acid as a catalyst in organic reactions, which may also contribute to its synthesis through catalytic cycles .

Diphenylborinic acid finds applications across various fields:

- Catalysis: It is widely used as a catalyst for cross-coupling reactions, such as the Suzuki coupling reaction, which is essential in forming carbon-carbon bonds in organic synthesis.

- Organic Synthesis: Its ability to facilitate aldol reactions and other transformations makes it valuable in synthesizing complex organic molecules.

- Material Science: The compound's unique properties have led to its exploration in developing new materials, particularly those requiring specific electronic or optical characteristics.

Studies on the interactions of diphenylborinic acid reveal its potential as an effective catalyst and reagent:

- Complexation Studies: Investigations into its complexation with carbohydrates like d-fructose provide insights into its reactivity and selectivity in biological systems .

- Mechanistic Studies: Research into the mechanisms of its catalytic actions highlights its role in enhancing reaction rates and selectivity through Lewis acid-base interactions .

Several compounds share similarities with diphenylborinic acid, each possessing unique characteristics:

| Compound Name | Formula | Key Features |

|---|---|---|

| Triphenylborane | CHB | Contains three phenyl groups; used in reducing agents. |

| Phenylboronic Acid | CHBO | Simpler structure; used for similar catalytic applications. |

| Boronic Acid Derivatives | Varies | Includes various functionalized boronic acids; versatile in organic synthesis. |

Diphenylborinic acid stands out due to its dual functionality as both a Lewis and Brønsted acid, enabling diverse catalytic applications that may not be achievable with simpler boronic acids or triphenyl derivatives.

The earliest and most extensively studied synthetic approaches to diphenylborinic acid have relied upon the utilization of phenylmagnesium bromide, commonly known as phenyl Grignard reagent, in combination with various boron-containing electrophiles [6]. These foundational methodologies established the fundamental principles that continue to influence modern synthetic strategies for borinic acid preparation.

The classical preparation involves the reaction of phenylmagnesium bromide with alkyl borates, typically triethyl borate or trimethyl borate, under strictly anhydrous conditions [18]. The reaction mechanism proceeds through nucleophilic attack of the phenyl carbanion on the electrophilic boron center, resulting in the displacement of alkoxide groups and formation of the carbon-boron bond [6]. However, this approach suffers from significant selectivity challenges, as the reaction can yield mixtures of phenylboronic acid, diphenylborinic acid, and triphenylborane depending on the stoichiometry and reaction conditions employed [18].

Temperature control represents the most critical parameter in achieving selective formation of diphenylborinic acid through Grignard-based methodologies [18]. Research has demonstrated that reactions conducted at temperatures below negative sixty degrees Celsius in ethereal solvents provide optimal selectivity for the desired borinic acid product [18]. At elevated temperatures, the reaction proceeds with poor selectivity, leading to the formation of undesired triphenylborane through the addition of excess phenyl Grignard reagent [18].

The preparation of phenylmagnesium bromide itself presents considerable challenges for large-scale implementation [21]. The reaction between bromobenzene and magnesium metal frequently exhibits unpredictable initiation behavior, with reaction onset being highly dependent on solvent quality, water content, and the presence of trace impurities [21]. Once initiated, the reaction often proceeds in an uncontrolled manner, requiring careful monitoring and temperature management to prevent thermal runaway [21].

Alternative approaches within the Grignard methodology include the use of phenyllithium as a nucleophilic partner [1] [20]. The addition of phenyllithium to pinacol phenylboronate has been successfully employed to generate diphenylborinic acid, which can be immediately converted to stable ester derivatives to prevent decomposition [1] [20]. This approach offers improved selectivity compared to traditional Grignard methods but requires the use of more expensive organolithium reagents [21].

| Synthetic Method | Temperature Range (°C) | Yield Range (%) | Selectivity | Industrial Feasibility |

|---|---|---|---|---|

| Grignard Reagent + Boric Ester | -60 to 15 | 50-94 | Poor at high temp | Challenging |

| Organolithium + Pinacol Boronate | -78 to 25 | 24-85 | High | Moderate |

| Palladium-Catalyzed Borylation | 80-120 | 70-95 | Moderate | High |

| Direct Boron-Halogen Exchange | 0-50 | 60-90 | Good | Good |

Modern Catalytic Preparation Techniques

Contemporary synthetic methodologies for diphenylborinic acid preparation have evolved to incorporate transition metal catalysis, offering enhanced selectivity and milder reaction conditions compared to traditional organometallic approaches [10]. Palladium-catalyzed borylation reactions have emerged as particularly promising alternatives, enabling the direct conversion of aryl halides to the corresponding boron derivatives under relatively mild conditions [10].

The palladium-catalyzed synthesis typically employs bis(pinacolato)diboron as the boron source in combination with aryl halides or pseudohalides [8]. The reaction proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent and subsequent reductive elimination to form the carbon-boron bond [8]. This methodology offers significant advantages in terms of functional group tolerance and reaction scalability compared to traditional organometallic approaches [8].

Recent developments in the field have focused on the optimization of catalyst systems and reaction conditions to achieve improved yields and selectivity [7]. The choice of phosphine ligands plays a crucial role in determining reaction efficiency, with chelating diphosphines such as diphenylphosphinoferrocene proving particularly effective for these transformations [8]. Base selection also significantly influences reaction outcomes, with potassium acetate and potassium phenoxide emerging as preferred choices for many applications [8].

Alternative catalytic approaches include the use of copper-mediated borylation reactions, which offer complementary reactivity patterns to palladium-based systems [9]. These methodologies typically employ copper salts in combination with appropriate ligands to facilitate the formation of carbon-boron bonds under mild conditions [9]. The development of ligand-assisted organic group migration between boronic acids has provided new opportunities for the preparation of four-coordinate boron complexes without the need for traditional organometallic reagents [9].

Mechanistic studies have revealed that modern catalytic approaches often proceed through tetrahedral boron intermediates capable of transferring organic groups between different boron centers [9]. This understanding has enabled the development of more sophisticated synthetic strategies that exploit the unique reactivity of these intermediates to achieve selective product formation [9].

The application of these modern catalytic methodologies to industrial-scale synthesis requires careful consideration of catalyst costs, reaction scalability, and product purification requirements [10]. While these approaches offer significant advantages in terms of reaction selectivity and functional group tolerance, the economic viability of large-scale implementation depends heavily on catalyst efficiency and recovery strategies [10].

Purification Strategies and Anhydride Formation

The purification of diphenylborinic acid presents unique challenges due to the compound's tendency to form various oligomeric structures and its sensitivity to moisture and atmospheric conditions [13] [17]. The molecular structure of diphenylborinic acid enables the formation of dimeric anhydrides and cyclic trimers, complicating both isolation and purification procedures [13].

Recrystallization represents the most commonly employed purification technique for diphenylborinic acid and its derivatives [12] [17]. The selection of appropriate solvents is critical for achieving high purity products, with ethanol, tetrahydrofuran, and diethyl ether proving most effective for recrystallization procedures [12]. The process typically involves dissolution of the crude product in hot solvent followed by controlled cooling to promote crystal formation [17].

Column chromatography using silica gel as the stationary phase provides an alternative purification approach, particularly for compounds that resist crystallization [12] [17]. The mobile phase composition requires careful optimization, with hexane-ethyl acetate mixtures proving most effective for separating diphenylborinic acid from related impurities [12]. However, the Lewis acidic nature of borinic acids can lead to interactions with silica gel, potentially affecting both yield and purity of the isolated product [17].

The formation of stable ester derivatives, particularly the two-aminoethyl ester, has emerged as an effective strategy for both purification and long-term storage of diphenylborinic acid [12] [16]. This approach involves immediate conversion of the borinic acid to its ester derivative following synthesis, preventing decomposition and facilitating purification through conventional techniques [12]. The resulting ester can be hydrolyzed under mild acidic conditions to regenerate the parent borinic acid when required [16].

| Purification Method | Solvent/Conditions | Purity Achieved (%) | Yield Recovery (%) |

|---|---|---|---|

| Recrystallization | Ethanol, THF, Diethyl ether | 85-95 | 70-85 |

| Column Chromatography | Silica gel, Hexane/EtOAc | 90-98 | 75-90 |

| Precipitation | Addition of non-polar solvents | 80-90 | 85-95 |

| Sublimation | Reduced pressure, 80-120°C | 95-99 | 60-80 |

| Distillation | High vacuum, >300°C | 98-99 | 65-85 |

Anhydride formation occurs spontaneously when diphenylborinic acid is exposed to dehydrating conditions, resulting in the formation of tetraphenyldiborinic anhydride [30]. This process can be deliberately promoted through controlled heating or the use of molecular sieves to remove trace water [17]. The anhydride form often exhibits enhanced stability compared to the parent acid, making it preferable for certain applications and long-term storage [30].

Advanced purification techniques including sublimation and high-vacuum distillation have been employed for achieving the highest purity diphenylborinic acid products [30]. Sublimation under reduced pressure at temperatures between eighty and one hundred twenty degrees Celsius can provide products with purities exceeding ninety-five percent [30]. However, these techniques typically result in lower overall yields due to thermal decomposition and volatilization losses [30].

Large-Scale Manufacturing Challenges

The industrial production of diphenylborinic acid faces numerous technical and economic challenges that significantly impact the feasibility of large-scale manufacturing operations [18] [21]. Temperature control requirements represent one of the most significant obstacles, as the optimal synthetic conditions often necessitate cryogenic temperatures that are difficult and expensive to maintain on an industrial scale [18].

The requirement for extremely low reaction temperatures, particularly in Grignard-based syntheses, demands specialized equipment capable of maintaining temperatures below negative sixty degrees Celsius throughout extended reaction periods [18]. The simultaneous occupation of multiple vessels and time-consuming heating and cooling phases necessary for large-scale operations create significant process engineering challenges [21]. These requirements result in substantial capital investment for specialized cooling equipment and increased operational costs due to high energy consumption [18].

Moisture sensitivity represents another critical challenge for industrial-scale production [19] [21]. Diphenylborinic acid and its synthetic intermediates require strict exclusion of water throughout the entire manufacturing process, necessitating the use of inert atmosphere conditions and rigorously dried solvents and reagents [19]. The maintenance of anhydrous conditions on an industrial scale requires sophisticated purge systems, continuous monitoring equipment, and specialized handling procedures that significantly increase both capital and operational costs [21].

Selectivity issues inherent in many synthetic approaches create additional complications for large-scale production [18] [22]. The tendency for reactions to produce mixtures of boronic acids, borinic acids, and triarylboranes requires extensive purification procedures that reduce overall process efficiency and increase waste generation [18]. The development of selective synthetic methodologies remains an active area of research, with particular focus on identifying conditions that favor the formation of the desired borinic acid product [22].

| Manufacturing Challenge | Severity | Impact on Production |

|---|---|---|

| Temperature Control | High | Requires specialized cooling equipment |

| Moisture Sensitivity | High | Inert atmosphere mandatory |

| Selectivity Issues | Medium | Reduced yields, complex purification |

| Equipment Requirements | High | Significant capital investment |

| Reagent Costs | Medium | Affects economic viability |

| Scale-up Difficulties | High | Non-linear yield scaling |

| Product Stability | Low | Long-term storage feasible |

| Waste Generation | Medium | Environmental compliance needed |

Equipment requirements for industrial-scale diphenylborinic acid production extend beyond temperature control and inert atmosphere systems [21]. The corrosive nature of many reagents and intermediates necessitates the use of specialized materials of construction, including stainless steel or glass-lined reaction vessels [21]. The handling of organometallic reagents requires specialized transfer systems and emergency response capabilities, further increasing infrastructure requirements [21].

Scale-up difficulties arise from the non-linear relationship between reaction scale and product yield observed in many borinic acid syntheses [21]. Laboratory-scale procedures often cannot be directly translated to industrial scale due to mixing limitations, heat transfer constraints, and mass transfer effects that become significant at larger scales [21]. These challenges require extensive pilot-scale development work and process optimization to achieve economically viable production yields [21].

Economic considerations play a crucial role in determining the viability of large-scale diphenylborinic acid production [19] [21]. The high cost of organometallic reagents, particularly organolithium compounds, can significantly impact the overall economics of the manufacturing process [21]. Additionally, the requirement for specialized equipment, extensive safety systems, and rigorous environmental controls contributes to high capital and operational costs that must be balanced against market demand and pricing pressures [19].

Melting Point Characteristics

Diphenylborinic acid exhibits a melting point of 57.5°C under standard atmospheric conditions [1]. This relatively low melting point is characteristic of organoboron compounds with moderate molecular weight and reflects the weak intermolecular interactions present in the solid state. The compound demonstrates unusual thermal stability by distilling cleanly at atmospheric pressure with a boiling point of 312.6°C at 760 mmHg [2], showing no signs of decomposition during normal distillation processes.

The thermal properties can be compared with related compounds: phenylboronic acid has a melting point of approximately 220°C [3], while the 2-aminoethyl ester derivative of diphenylborinic acid shows a higher melting point range of 190-194°C [4] [5], indicating that substitution patterns significantly influence thermal behavior.

Decomposition Pathways

Diphenylborinic acid undergoes several distinct decomposition pathways depending on environmental conditions:

Protodeboronation (PDeB) Mechanism: The primary decomposition pathway involves protodeboronation, where the carbon-boron bond is cleaved with simultaneous proton addition [6]. This process occurs through a solid-state mechanism rather than water-mediated pathways, as computational studies demonstrate prohibitively high energy barriers for water-mediated decomposition (27-33 kcal/mol) [6].

Copper-Catalyzed Decomposition: In aqueous alkaline solutions, diphenylborinic acid undergoes copper-catalyzed decomposition with activation energies ranging from 82 to 143 kJ/mol over the temperature range of 25-70°C [7]. The decomposition rate follows the order: sodium tetraphenylborate < phenylboronic acid ≈ triphenylborane < diphenylborinic acid [7], indicating that diphenylborinic acid is the most reactive in this series.

Thermal Hydrolysis: Measurable thermal hydrolysis occurs at 55-70°C in alkaline solutions (0.6-2.3 M OH⁻) without added copper catalysts [7]. The final decomposition products predominantly involve benzene and phenol formation [7].

Oxidative Decomposition: Diphenylborinic acid demonstrates remarkably high reactivity toward hydrogen peroxide-mediated oxidation, being 10,000-fold more reactive than corresponding boronic acids [8] [9]. This enhanced reactivity stems from the electronic structure differences between trigonal borinic acids and tetrahedral boronic acid species.

| Decomposition Pathway | Temperature Range | Products | Activation Energy |

|---|---|---|---|

| Protodeboronation (neat) | Room temperature-130°C | Aryl-H + boronic anhydride | 27-33 kcal/mol |

| Copper-catalyzed (alkaline) | 25-70°C | Benzene + phenol | 82-143 kJ/mol |

| Thermal hydrolysis | 55-70°C | Benzene + phenol | Not specified |

| Oxidative (H₂O₂) | Room temperature | Aryl borate esters → phenols | Very low barrier |

Solubility Characteristics in Organic vs. Aqueous Media

Aqueous Solubility

Diphenylborinic acid exhibits extremely poor solubility in water [10] [11], which is characteristic of organoboron compounds with extensive aromatic substitution. Despite this poor aqueous solubility, the compound demonstrates remarkable binding affinity for diols, catechols, and hydroxy acids in aqueous solution through reversible covalent bond formation [12].

The compound's behavior in aqueous systems is fundamentally different from simple dissolution. In the presence of 1,2-diols, diphenylborinic acid forms boronate ester complexes that exhibit 20-fold greater kinetic stability compared to corresponding boronic acid complexes [12]. This enhanced stability arises from the unique electronic properties of the borinic acid center.

Phenylboronic acid reference data indicates a solubility of approximately 2 g/100 cm³ H₂O at 20°C [13], suggesting that diphenylborinic acid would have substantially lower aqueous solubility due to the additional phenyl group increasing hydrophobic character.

Organic Solvent Solubility

Diphenylborinic acid demonstrates excellent solubility in organic solvents [14] [15]. Specific solubility data for the closely related 2-aminoethyl diphenylborinate provides insight into solubility trends:

| Solvent | Solubility | Notes |

|---|---|---|

| Ethanol | ~5 mg/mL | Good dissolution, moderate polarity match |

| Methanol | Soluble | Similar to ethanol behavior |

| DMSO | ~20 mg/mL | High solubility, strong solvating power |

| DMF | ~20 mg/mL | High solubility, aprotic polar solvent |

| Tetrahydrofuran | Good solubility | Ether solvents generally compatible |

The compound shows preferential solubility in moderately polar to polar organic solvents, with dipolar aprotic solvents (DMSO, DMF) providing the highest solubility values [14]. This solubility pattern reflects the compound's ability to participate in dipole-dipole interactions while avoiding problematic hydrogen bonding that occurs in protic solvents.

Comparative studies on phenylboronic compounds indicate that phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons [16]. Diphenylborinic acid likely follows similar trends but with enhanced solubility in aromatic solvents due to π-π stacking interactions.

Solubility-Structure Relationships

The two phenyl substituents on the boron center significantly influence solubility characteristics:

- Hydrophobic character: The aromatic rings increase hydrophobic surface area, reducing aqueous solubility

- π-π interactions: Enable favorable interactions with aromatic solvents

- Molecular volume: Larger molecular size affects cavity formation in solvents

- Electronic effects: The electron-deficient boron center influences dipole interactions

Spectroscopic Fingerprints (¹¹B NMR, IR, Raman)

¹¹B NMR Spectroscopic Characteristics

Chemical Shift Range: Diphenylborinic acid derivatives typically exhibit ¹¹B NMR chemical shifts in the 6-8 ppm range when measured in CDCl₃ [21]. This chemical shift region is characteristic of trigonal planar boron coordination with aromatic substituents.

Nuclear Properties: ¹¹B is a quadrupolar nucleus (I = 3/2) with 80.1% natural abundance [22]. The quadrupolar nature results in broader signals compared to spin-½ nuclei, with typical linewidths >10 Hz [23]. The chemical shift range for boron extends from +100 to -120 ppm relative to BF₃·OEt₂ [22].

Coordination Effects: The trigonal planar geometry around boron in diphenylborinic acid leads to distinct chemical shifts compared to tetrahedral boronate esters. Fluoride coordination studies demonstrate that addition of fluoride ions converts borinic acids to tetrahedral fluoroborate species, shifting signals to approximately 9 ppm [24].

Tensor Analysis: Solid-state ¹¹B NMR studies reveal chemical shift anisotropy (CSA) with tensor spans (Ω) of 10-40 ppm for aromatic boronic compounds [25] [26]. The CSA values correlate with the dihedral angle between the boronic acid functional group and the aromatic system.

| Boron Environment | Chemical Shift (ppm) | Coordination | Typical Linewidth |

|---|---|---|---|

| Diphenylborinic acid | 6-8 | Trigonal planar | >10 Hz |

| Fluoroborate complex | ~9 | Tetrahedral | Moderate |

| Trifluoroborate | ~3 | Tetrahedral | Sharp |

| Boronate ester | Variable | Tetrahedral | Moderate |

Infrared Spectroscopic Signatures

Hydroxyl Stretching Region: Free diphenylborinic acid would be expected to show B-OH stretching vibrations around 3280 cm⁻¹, similar to phenylboronic acid [27]. This region often appears as a broad, strong absorption due to hydrogen bonding effects.

Boron-Oxygen Stretching: The B-O stretching vibration appears at approximately 1350 cm⁻¹ [27], representing one of the most characteristic vibrational modes for organoboron compounds. In diphenyl phenylboronate analogs, this appears as a doublet at 1360 and 1340 cm⁻¹ [27].

Aromatic Regions: The aromatic C-C stretching modes occur in the 1320-1620 cm⁻¹ region [27], with out-of-plane C-H deformation modes appearing near 760 cm⁻¹. The presence of two phenyl groups in different electronic environments may lead to splitting of characteristic benzene ring vibrations.

Deformation Modes: The B-O₂ out-of-plane deformation occurs around 650 cm⁻¹, while in-plane deformation modes appear at lower frequencies around 570 cm⁻¹ [27].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| B-OH stretch | ~3280 | Strong, broad | Hydroxyl group |

| B-O stretch | ~1350 | Strong | Boron-oxygen bond |

| C-C aromatic stretch | 1320-1620 | Multiple bands | Phenyl rings |

| C-H out-of-plane | ~760 | Strong | Aromatic deformation |

| B-O₂ deformation | ~650 | Medium | Boron center |

Raman Spectroscopic Features

Surface-Enhanced Raman Scattering (SERS): Diphenylborinic acid derivatives are amenable to SERS analysis [28], which provides enhanced sensitivity for trace detection. The type and position of substituents on the phenyl rings significantly influence SERS spectral profiles and adsorption geometry on metallic nanoparticle surfaces.

Characteristic Raman Bands: Organoboron compounds exhibit distinctive Raman signatures that complement IR spectroscopy. The symmetric B-O stretching modes are often Raman-active and provide complementary information to IR absorption bands.

Application Potential: Raman spectroscopy offers non-invasive analysis capabilities for diphenylborinic acid, particularly valuable for in-situ monitoring of chemical reactions and binding interactions with biological targets [29].

Computational Support: Density functional theory (DFT) calculations using B3LYP methods provide excellent agreement with experimental Raman spectra, enabling reliable vibrational mode assignments [28] [30].

Integrated Spectroscopic Analysis

The combination of ¹¹B NMR, IR, and Raman spectroscopy provides comprehensive structural characterization of diphenylborinic acid:

- ¹¹B NMR confirms boron coordination geometry and electronic environment

- IR spectroscopy identifies functional group vibrations and hydrogen bonding

- Raman spectroscopy provides complementary vibrational information and enables trace analysis